molecular formula C19H17ClN2O2S B4895045 N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(4-ethylphenoxy)acetamide

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(4-ethylphenoxy)acetamide

Cat. No. B4895045
M. Wt: 372.9 g/mol
InChI Key: GLBZRJSCHSRUPR-UHFFFAOYSA-N
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Description

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(4-ethylphenoxy)acetamide, also known as CCT137690, is a small molecule inhibitor that has been widely used in scientific research. It was first identified as a potential anti-cancer agent due to its ability to inhibit the growth of cancer cells. Since then, it has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in various fields.

Mechanism of Action

The mechanism of action of N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(4-ethylphenoxy)acetamide involves the inhibition of the protein kinase CHK1. CHK1 is a key regulator of the cell cycle and is involved in DNA damage response. Inhibition of CHK1 leads to the activation of the DNA damage response pathway, which ultimately leads to cell death. The specific mechanism of action of N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(4-ethylphenoxy)acetamide on CHK1 has been extensively studied and is well-understood.
Biochemical and Physiological Effects
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(4-ethylphenoxy)acetamide has been shown to have several biochemical and physiological effects. It has been shown to induce DNA damage and apoptosis in cancer cells, leading to the inhibition of cell growth. Additionally, it has been shown to have anti-inflammatory effects and to inhibit the growth of parasites. However, further studies are needed to fully understand the biochemical and physiological effects of N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(4-ethylphenoxy)acetamide.

Advantages and Limitations for Lab Experiments

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(4-ethylphenoxy)acetamide has several advantages and limitations for lab experiments. One advantage is its ability to inhibit the growth of cancer cells, making it a valuable tool for cancer research. Additionally, its well-established synthesis method and reproducibility make it a reliable tool for scientific research. However, one limitation is its potential toxicity, which must be carefully monitored in lab experiments.

Future Directions

There are several future directions for the study of N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(4-ethylphenoxy)acetamide. One direction is the further study of its potential applications in neurodegenerative and infectious diseases. Additionally, the development of more selective CHK1 inhibitors could lead to the development of more effective anti-cancer agents. Finally, the study of the potential side effects and toxicity of N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(4-ethylphenoxy)acetamide could lead to a better understanding of its safety profile and potential clinical applications.

Synthesis Methods

The synthesis of N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(4-ethylphenoxy)acetamide involves several steps, including the preparation of the thiazole and the coupling of the thiazole with the phenoxyacetamide. The final product is obtained through a series of purification steps, including column chromatography and recrystallization. The synthesis method has been well-established and is reproducible, making it a valuable tool for scientific research.

Scientific Research Applications

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(4-ethylphenoxy)acetamide has been widely used in scientific research due to its potential applications in various fields. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising anti-cancer agent. Additionally, it has been studied for its potential applications in neurodegenerative diseases, such as Alzheimer's disease, and in infectious diseases, such as malaria.

properties

IUPAC Name

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(4-ethylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O2S/c1-2-13-3-9-16(10-4-13)24-11-18(23)22-19-21-17(12-25-19)14-5-7-15(20)8-6-14/h3-10,12H,2,11H2,1H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLBZRJSCHSRUPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(4-ethylphenoxy)acetamide

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